(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one
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Overview
Description
(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one is a complex organic compound that features multiple functional groups, including a benzoxazinone ring, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazinone core, followed by the introduction of the pyridine and pyrrolidine rings through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure the desired reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bonds or the nitrogen-containing rings, resulting in saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties. Its complex structure could impart unique characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one likely involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazinones: Compounds with a similar benzoxazinone core structure.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring.
Pyridine Derivatives: Compounds with a pyridine ring.
Uniqueness
What sets (Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one apart from similar compounds is its unique combination of functional groups and rings
Properties
Molecular Formula |
C26H30N4O7 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C22H26N4O3.C4H4O4/c1-5-14-11-16(28-4)12-18-19(14)22(27)29-21(24-18)17-7-6-9-23-20(17)26-10-8-15(13-26)25(2)3;5-3(6)1-2-4(7)8/h6-7,9,11-12,15H,5,8,10,13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
InChI Key |
YLFBWXUNSRKFNI-DASCVMRKSA-N |
Isomeric SMILES |
CCC1=C2C(=CC(=C1)OC)N=C(OC2=O)C3=C(N=CC=C3)N4CC[C@@H](C4)N(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCC1=C2C(=CC(=C1)OC)N=C(OC2=O)C3=C(N=CC=C3)N4CCC(C4)N(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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